Citations:[1] The Neutrally Charged Diarylurea Compound PQ401 Kills Antibiotic-Resistant and Antibiotic-Tolerant Staphylococcus aureus [] IGF-1R inhibitor PQ401 inhibits osteosarcoma cell proliferation, migration and colony formation. [] Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth [] Viability and migratory effects of IGF-1R inhibitor, PQ401, on triple negative breast cancer cells [] PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells [] The therapeutic effects of blocking IGF-R1 on mice model of skin cancer[7] IGF1 regulates RUNX1 expression via IRS1/2: Implications for antler chondrocyte differentiation [] Ginsenoside Rk1 Ameliorates ER Stress-Induced Apoptosis through Directly Activating IGF-1R in Mouse Pancreatic β-Cells and Diabetic Pancreas. [] Activation of the Insulin-like Growth Factor-1 Receptor Induces Resistance to Epidermal Growth Factor Receptor Antagonism in Head and Neck Squamous Carcinoma Cells [] Insulin-like Growth Factor 1-mediated Hyperthermia Involves Anterior Hypothalamic Insulin Receptors*[11] Effective Locoregional Therapy with Small Molecule Tyrosine Kinase Inhibitors Employing In Situ Forming Drug Delivery Systems. [] Preclinical Development Activation of the Insulin-like Growth Factor-1 Receptor Induces Resistance to Epidermal Growth Factor Receptor Antagonism in Head and Neck Squamous Carcinoma Cells[13] Autocrine loop for IGF-I receptor signaling in SLUG-mediated epithelial-mesenchymal transition. [] Insulin-like growth factor-I stimulates differentiation of ATII cells to ATI-like cells through activation of Wnt5a. [] Secretome from myoblasts statically loaded at low intensity promotes tenocyte proliferation via the IGF‐1 receptor pathway[16] Multi-Omics Immune Interaction Networks in Lung Cancer Tumorigenesis, Proliferation, and Survival [] Insulin-like growth factor-1 receptor-mediated inhibition of A-type K(+) current induces sensory neuronal hyperexcitability through the phosphatidylinositol 3-kinase and extracellular signal-regulated kinase 1/2 pathways, independently of Akt. [] PfIRR Interacts with HrIGF-I and Activates the MAP-kinase and PI3-kinase Signaling Pathways to Regulate Glycogen Metabolism in Pinctada fucata
PQ401 was developed as part of research aimed at identifying new antimicrobial agents. It is categorized under the broader class of diarylureas, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific chemical identifier for PQ401 is 196868-63-0, which can be found in chemical databases such as BenchChem.
The synthesis of PQ401 involves several key steps, primarily focusing on the formation of the diarylurea structure. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical to optimizing yield and purity during the synthesis process.
The molecular structure of PQ401 features a central urea group bonded to two aromatic rings. Key characteristics include:
X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to confirm the molecular structure and spatial arrangement of atoms within PQ401.
PQ401 participates in various chemical reactions that are essential for its biological activity:
The kinetics and thermodynamics of these reactions can be studied using techniques such as high-performance liquid chromatography (HPLC).
The mechanism by which PQ401 exerts its antimicrobial effects involves:
Studies indicate that PQ401's effectiveness against multidrug-resistant Staphylococcus aureus is due to its ability to target multiple pathways within the bacteria, making it a promising candidate for further development in antimicrobial therapies .
PQ401 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications.
The primary application of PQ401 lies in its potential use as an antimicrobial agent. Research indicates that it could be effective against various strains of bacteria that are resistant to conventional antibiotics. Additionally, PQ401 may have applications in:
PQ401 (C₂₁H₂₀N₂O₂) is a neutrally charged diarylurea compound that exhibits potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Its minimum inhibitory concentration (MIC) of 4 μg/ml remains consistent across diverse MRSA strains, indicating broad efficacy irrespective of conventional resistance mechanisms [1]. Unlike cationic antimicrobial peptides (AMPs) or agents (e.g., nisin), which rely on electrostatic interactions with negatively charged bacterial membranes, PQ401’s activity stems from its unique membrane permeability dynamics.
Molecular dynamics simulations reveal that PQ401’s neutral form penetrates and embeds into bacterial lipid bilayers more effectively than its protonated (cationic) counterpart. The hydrophobic diaryl core and neutral charge enable rapid integration into the hydrophobic interior of bacterial membranes, causing fluidity disruption and loss of structural integrity. This contrasts with cationic AMPs, which target membrane surfaces via electrostatic attraction—a mechanism prone to resistance through bacterial membrane charge alteration [1].
Table 1: Permeability Dynamics of PQ401 Forms in Bacterial Lipid Bilayers
Form | Membrane Embedding Efficiency | Bactericidal Activity (vs. MRSA) | Resistance Development Frequency |
---|---|---|---|
Neutral | High (Deep bilayer penetration) | 99.9% eradication in 4 hours | <10⁻⁹ |
Cationic | Low (Surface association) | <50% inhibition after 24 hours | Not assessed |
Experimental data show PQ401’s neutral form achieves >99.9% MRSA eradication within 4 hours at 10 μg/ml, correlating with SYTOX Green uptake assays confirming membrane permeabilization within 30 minutes. This kinetic profile outperforms vancomycin, which fails against stationary-phase cells [1].
The diarylurea scaffold—comprising two aromatic rings linked by a urea moiety—is critical for PQ401’s selectivity. This pharmacophore preferentially integrates into bacterial membranes rich in anionic phospholipids (e.g., phosphatidylglycerol) over mammalian membranes dominated by zwitterionic phospholipids (e.g., phosphatidylcholine). In vitro assays demonstrate PQ401’s 8-fold higher binding affinity to S. aureus lipid bilayers than to human cell-derived bilayers, minimizing off-target cytotoxicity [1]. Notably, diarylurea derivatives like L007-0069 share this mechanism, disrupting membrane fluidity and inducing metabolic disorder in S. aureus [2] [10]. The pharmacophore’s rigidity and amphipathicity enable pore formation without requiring cationic charge, circumventing common AMP resistance pathways [1].
Persister cells—dormant, metabolically inactive subpopulations tolerant to conventional antibiotics—drive chronic MRSA infections and biofilm recurrence. PQ401 overcomes this tolerance by targeting membrane integrity independently of bacterial growth state or metabolic activity [1] [5].
Time-kill assays against stationary-phase MRSA (mimicking in vivo persisters) reveal PQ401’s rapid, concentration-dependent bactericidal activity:
Table 2: Time-Kill Kinetics of PQ401 Against Stationary-Phase MRSA
Time (h) | Viable MRSA (CFU/ml) at PQ401 10 μg/ml | Viable MRSA (CFU/ml) with Vancomycin |
---|---|---|
0 | 5.0×10⁷ | 5.0×10⁷ |
2 | 8.2×10⁵ | 4.7×10⁷ |
4 | 0 | 3.9×10⁷ |
12 | 0 | 2.1×10⁷ |
24 | 0 | 1.5×10⁷ |
Notably, reactivation does not occur post-24 hours, confirming irreversible membrane damage. This contrasts with bacteriostatic agents like nisin, which permit regrowth after initial inhibition [10].
PQ401 synergizes with aminoglycosides (e.g., gentamicin) to enhance biofilm penetration and persister eradication. Checkerboard assays demonstrate a fractional inhibitory concentration index (FICI) of 0.25 for PQ401-gentamicin combinations against MRSA biofilms, indicating strong synergy [1]. Mechanisms include:
This synergy reduces gentamicin’s effective concentration by 8-fold in in vitro models, addressing aminoglycoside resistance mediated by aacA-aphD gene expression [3]. Similar synergy is documented with diarylurea analog L007-0069, which combined with gentamicin eradicates preformed MRSA biofilms by 99.8% [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0